3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate is a chemical compound characterized by its unique structure, which includes a diazonium group, a pyrrolidinone ring, and a butenolide moiety. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate typically involves the reaction of a pyrrolidinone derivative with a diazonium salt. One common method includes the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids to afford 2-(2-oxopyrrolidin-1-yl)acetamides . This intermediate can then be further reacted with appropriate reagents to introduce the diazonium group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group to other functional groups.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate involves its ability to undergo various chemical transformations. The diazonium group is particularly reactive, allowing the compound to participate in a range of reactions. Molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share some structural similarities.
Diazonium compounds: Other diazonium salts with different substituents can exhibit similar reactivity.
Butenolides: Compounds with the butenolide moiety, such as 4-oxo-1,4-dihydropyridine-3-carboxylates, also share some structural features.
Uniqueness
The uniqueness of 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate lies in its combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the diazonium group and the pyrrolidinone ring makes it a versatile compound for various chemical and biological studies.
Properties
CAS No. |
126685-93-6 |
---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-diazo-1-(2-oxopyrrolidin-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H9N3O3/c1-5(12)7(10-9)8(14)11-4-2-3-6(11)13/h2-4H2,1H3 |
InChI Key |
WBOUINZGMYOWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.